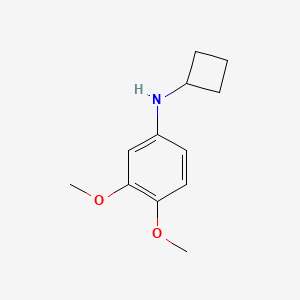
N-cyclobutyl-3,4-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclobutyl-3,4-dimethoxyaniline is an organic compound with the molecular formula C12H17NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclobutyl group, and the benzene ring is substituted with two methoxy groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
N-cyclobutyl-3,4-dimethoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyaniline with cyclobutanone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,4-dimethoxyaniline and cyclobutanone.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
Yield: The product is obtained in good yield, typically around 85%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective starting materials, and ensuring the process is scalable and environmentally friendly.
化学反応の分析
Types of Reactions
N-cyclobutyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
N-cyclobutyl-3,4-dimethoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and resins.
Biological Studies: It serves as a model compound in studies investigating the effects of methoxy-substituted anilines on biological systems.
作用機序
The mechanism of action of N-cyclobutyl-3,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-cyclopropyl-3,4-dimethoxyaniline: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-cyclopentyl-3,4-dimethoxyaniline: Contains a cyclopentyl group instead of a cyclobutyl group.
N-cyclohexyl-3,4-dimethoxyaniline: Features a cyclohexyl group in place of the cyclobutyl group.
Uniqueness
N-cyclobutyl-3,4-dimethoxyaniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-cyclobutyl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-10(8-12(11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |
InChIキー |
GHXZQRMOEHFSEG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC2CCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















